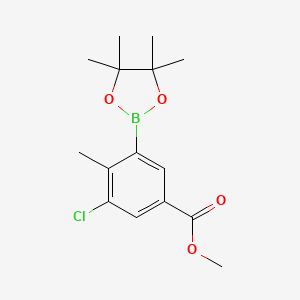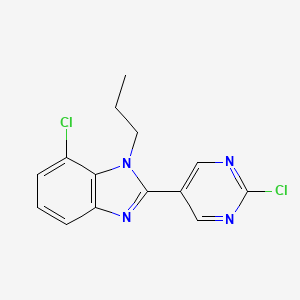
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a chloro group at the 7th position, a pyrimidinyl group at the 2nd position, and a propyl group at the 1st position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Pyrimidinyl Substitution: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 2-chloro-5-bromopyrimidine in the presence of a base such as potassium carbonate.
Propylation: The propyl group can be introduced through an alkylation reaction using propyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro groups, potentially converting them to corresponding amines or other functional groups.
Substitution: The chloro groups in the compound are susceptible to nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate, along with the desired nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amines or other reduced forms of the chloro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
7-chloro-1H-benzoimidazole: Lacks the pyrimidinyl and propyl groups, resulting in different chemical and biological properties.
2-(2-chloro-pyrimidin-5-yl)-1H-benzoimidazole: Lacks the propyl group, which may affect its reactivity and biological activity.
1-propyl-1H-benzoimidazole: Lacks the chloro and pyrimidinyl groups, leading to distinct chemical behavior and applications.
Uniqueness
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C14H12Cl2N4 |
|---|---|
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
7-chloro-2-(2-chloropyrimidin-5-yl)-1-propylbenzimidazole |
InChI |
InChI=1S/C14H12Cl2N4/c1-2-6-20-12-10(15)4-3-5-11(12)19-13(20)9-7-17-14(16)18-8-9/h3-5,7-8H,2,6H2,1H3 |
Clave InChI |
LCVGWNZWCRECQM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C=CC=C2Cl)N=C1C3=CN=C(N=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


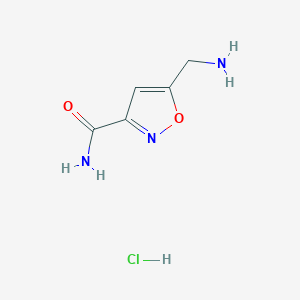

![2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B15365173.png)
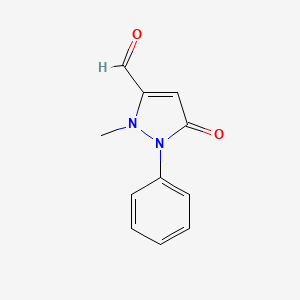
![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)
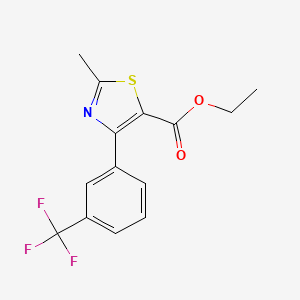
![1-[(4-Benzylphenyl)methyl]-4-methyl-piperazine](/img/structure/B15365202.png)
![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)
![Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)
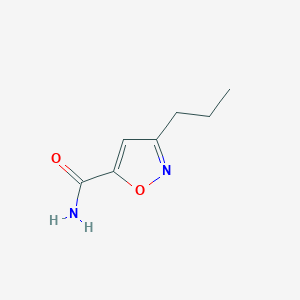
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
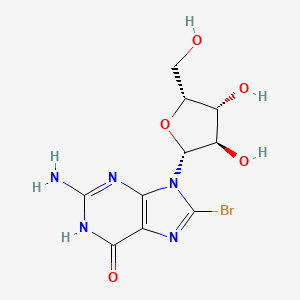
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
